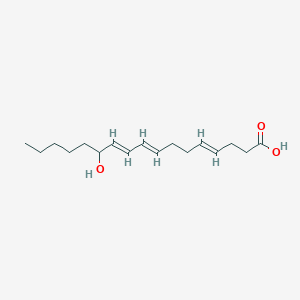

12-Hydroxy-4,8,10-heptadecatrienoic acid

Descripción

Classification within Lipid Metabolism

The classification of 12-Hydroxy-4,8,10-heptadecatrienoic acid is rooted in its structure as a modified fatty acid. It belongs to a group of signaling lipids that are products of polyunsaturated fatty acid metabolism.

This compound is categorized as a hydroxy fatty acid derivative. Its structure is based on a 17-carbon backbone, classifying it as a heptadecanoid. lipotype.com The defining features are a carboxylic acid group at one end, a hydroxyl (-OH) group at the 12th carbon, and three double bonds within the carbon chain. nih.govnih.gov It is considered a long-chain fatty acid and a hydroxy polyunsaturated fatty acid (HUFA). nih.gov The structure is functionally related to heptadecanoic acid, which is the saturated 17-carbon fatty acid. lipotype.comnih.gov

This compound is also classified as an oxylipin, a broad class of oxygenated fatty acids that serve as important signaling molecules. Oxylipins are formed from the oxidation of polyunsaturated fatty acids. The most extensively studied related compound, 12-(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT), is a 17-carbon metabolite derived from the 20-carbon arachidonic acid. wikipedia.org

The biological function of this class of molecules has been linked to specific cellular receptors. Research has identified the more common isomer, 12-HHT, as an endogenous agonist for the leukotriene B4 receptor 2 (BLT2). lipotype.comnih.gov This interaction is significant as the BLT2 receptor is involved in processes such as cell migration and inflammatory responses. lipotype.com The 12-HHT-BLT2 signaling axis is implicated in mast cell migration, which contributes to allergic inflammation, and plays a role in maintaining the epithelial barrier functions in the skin and small intestine. lipotype.comnih.gov The metabolism of 12-HHT to its 12-oxo derivative, 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HHT), also generates a molecule with distinct biological activities, including the stimulation of neutrophil chemotaxis. wikipedia.orgnih.gov

Historical Context and Evolving Understanding of Biological Significance

The understanding of this class of heptadecatrienoic acids has evolved considerably over several decades.

The closely related and more frequently studied isomer, 12-HHT, was first identified and structurally defined in 1973 by Paulina Wlodawer, Bengt Samuelsson, and Mats Hamberg. wikipedia.org It was found as a metabolic product of arachidonic acid in sheep seminal vesicle glands and human platelets. wikipedia.org

For many years following its discovery, 12-HHT was largely regarded as a biologically inactive byproduct of the enzymatic pathway that synthesizes prostaglandins (B1171923) and thromboxanes. wikipedia.orgnih.gov Specifically, it is formed alongside malondialdehyde and the potent platelet aggregator Thromboxane (B8750289) A2 (TXA2) by the enzyme thromboxane synthase. nih.gov Due to the prominent and powerful effects of TXA2, the co-produced 12-HHT was overshadowed and its physiological role remained uncertain for a long period. wikipedia.orgnih.gov

More recent scientific investigations have reshaped this understanding. A pivotal shift occurred with the discovery that 12-HHT is a natural ligand for the BLT2 receptor. nih.gov This finding, established through unbiased ligand screening, repositioned 12-HHT from a mere metabolic byproduct to a functional signaling molecule. nih.gov Subsequent research has further illuminated its roles, showing that the 12-HHT/BLT2 axis can influence inflammatory and allergic responses, as well as contribute to tissue barrier integrity. lipotype.comnih.gov This evolving perspective highlights a more complex and significant biological role for this class of fatty acid derivatives than was initially conceived. wikipedia.org

Stereochemical Considerations and Isomerism of this compound

The structure of this compound allows for significant stereochemical diversity, which is crucial for its biological activity and nomenclature. Isomerism arises from both the spatial arrangement around the chiral center at carbon 12 and the geometry of the three double bonds.

The hydroxyl group at the 12th carbon creates a chiral center, meaning it can exist in two different three-dimensional arrangements, known as enantiomers:

(12S)-hydroxy configuration

(12R)-hydroxy configuration

The naturally occurring and most studied form of the related 5,8,10-isomer is the 12(S) enantiomer. wikipedia.orgsigmaaldrich.com

Furthermore, each of the three double bonds can exist in either a cis (Z) or trans (E) configuration. This leads to a multitude of possible geometric isomers. The specific isomer requested in the subject of this article is This compound . nih.gov The most well-documented isomer in scientific literature is 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12(S)-HHT). wikipedia.orgnih.gov The precise naming specifies the S configuration at carbon 12 and the Z, E, E geometry of the double bonds at positions 5, 8, and 10, respectively. wikipedia.org

Other known isomers include the 8-cis isomer, 12-(S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid, which can be formed non-enzymatically. wikipedia.org Acidic conditions can also cause 12-HHT to rearrange into its 5-cis isomer, 12-hydroxy-5E,8E,10E-heptadecatrienoic acid. wikipedia.org

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₈O₃ | nih.gov |

| Molecular Weight | 280.4 g/mol | nih.gov |

| CAS Number | 76448-34-5 | nih.govchemicalbook.com |

| IUPAC Name | (4E,8E,10E)-12-hydroxyheptadeca-4,8,10-trienoic acid | nih.gov |

Table 2: Examples of 12-Hydroxyheptadecatrienoic Acid Isomers

| Isomer Name | Abbreviation | Key Stereochemical Features | CAS Number |

|---|---|---|---|

| (5Z,8E,10E,12S)-12-Hydroxyheptadeca-5,8,10-trienoic acid | 12(S)-HHT | 12(S)-hydroxyl, 5(Z), 8(E), 10(E) double bonds | 54397-84-1 |

| This compound | - | Double bonds at positions 4, 8, 10 | 76448-34-5 |

| 12-oxo-5Z,8E,10E-heptadecatrienoic acid | 12-oxo-HHT | Ketone at C12, 5(Z), 8(E), 10(E) double bonds | - |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 12-hydroxy-5,8,10-heptadecatrienoic acid (12-HHT) |

| 12-(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid |

| 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HHT) |

| Arachidonic acid |

| Heptadecanoic acid |

| Leukotriene B4 (LTB4) |

| Malondialdehyde |

| Thromboxane A2 (TXA2) |

| 12-(S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid |

Structure

3D Structure

Propiedades

Número CAS |

76448-34-5 |

|---|---|

Fórmula molecular |

C17H28O3 |

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

(4E,8E,10E)-12-hydroxyheptadeca-4,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6-9,11,14,16,18H,2-5,10,12-13,15H2,1H3,(H,19,20)/b8-6+,9-7+,14-11+ |

Clave InChI |

OOUWAQWGYMYDEK-SBGISUSISA-N |

SMILES |

CCCCCC(C=CC=CCCC=CCCC(=O)O)O |

SMILES isomérico |

CCCCCC(/C=C/C=C/CC/C=C/CCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC=CCCC=CCCC(=O)O)O |

Sinónimos |

12-hydroxy-4,8,10-heptadecatrienoic acid delta(4)-12-hydroxy-8,10-heptadecadienoic acid delta(4)-HHD |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 12 Hydroxy 4,8,10 Heptadecatrienoic Acid

Endogenous Production Pathways

The endogenous synthesis of 12-HHT is multifaceted, involving several key enzymes and pathways that control its production levels in various cells and tissues.

Cyclooxygenase (COX) Pathway Involvement

The primary and most well-understood route for 12-HHT production begins with the metabolism of arachidonic acid by the cyclooxygenase (COX) enzymes. nih.govoup.com

Formation from Arachidonic Acid via Prostaglandin (B15479496) H2 (PGH2)

The biosynthesis of 12-HHT is initiated when arachidonic acid, a polyunsaturated omega-6 fatty acid typically released from cell membrane phospholipids, is converted into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). nih.govwikipedia.orgwikipedia.org This conversion is a two-step process catalyzed by cyclooxygenase enzymes, COX-1 and COX-2. wikipedia.orgnih.gov PGH2 is a critical precursor for a wide array of biologically active molecules, including prostaglandins (B1171923) and thromboxanes, and serves as the direct substrate for 12-HHT formation. wikipedia.orgwikipedia.orgncats.io

Role of Thromboxane (B8750289) Synthase (TXAS) and Co-production with Thromboxane A2 (TXA2)

Following its synthesis, PGH2 is acted upon by the enzyme Thromboxane A synthase (TXAS), which is notably abundant in platelets. nih.govwikipedia.org TXAS catalyzes a dual reaction: it rearranges PGH2 into the potent platelet-aggregating agent and vasoconstrictor, Thromboxane A2 (TXA2), and simultaneously catalyzes the fragmentation of PGH2 into 12-HHT and a three-carbon molecule, malondialdehyde (MDA). nih.govresearchgate.net In many instances, such as during human platelet aggregation, the production of TXA2 and 12-HHT by TXAS occurs in approximately equimolar amounts. nih.govnih.govresearchgate.net This co-production establishes 12-HHT as a major metabolite of arachidonic acid in activated platelets. wikipedia.org

Non-Enzymatic Pathways and Conditions

Beyond the enzymatic action of TXAS, 12-HHT can also be formed through TXAS-independent pathways. nih.govnih.gov Studies have demonstrated that PGH2 can undergo non-enzymatic conversion to 12-HHT. nih.govnih.gov This chemical rearrangement is facilitated by the presence of ferrous iron (FeII), ferric iron (FeIII), or hemin. wikipedia.org PGH2 is inherently unstable and can also be converted to 12-HHT in the presence of glutathione. nih.gov

This non-enzymatic route helps explain the observation that 12-HHT can be produced in excess of TXA2 and can still be formed even when TXAS is absent or inhibited. wikipedia.orgnih.gov For example, in experiments using the TXAS inhibitor ozagrel, the production of TXB2 (the stable, inactive metabolite of TXA2) was almost completely blocked, whereas 12-HHT production was only reduced by 80-90%. nih.govnih.gov Similarly, in TXAS-deficient mice, TXB2 production was lost, but a significant portion of 12-HHT synthesis (around 15-20%) was retained. nih.govnih.gov Furthermore, cells engineered to express only COX-1 or COX-2, without TXAS, were still capable of producing significant amounts of 12-HHT from arachidonic acid. nih.govnih.gov

Further Metabolism and Derivatization

Once formed, 12-HHT is not an end-product but is subject to further metabolic conversion. The primary metabolic pathway involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the 12-position of 12-HHT. wikipedia.orgnih.gov This reaction converts 12-HHT into its corresponding keto derivative, 12-keto-heptadecatrienoic acid (12-KHT or 12-oxo-HHT). wikipedia.orgnih.govoup.com

Recent studies have identified a subsequent step in this metabolic cascade. oup.comresearchgate.net 12-KHT can be further metabolized by the enzyme prostaglandin reductase 1 (PTGR1). oup.comresearchgate.net This enzyme catalyzes the reduction of a double bond in the 12-KHT molecule, leading to the formation of 10,11-dihydro-12-KHT (10,11dh-12-KHT). oup.comresearchgate.net The production of both 12-KHT and 10,11dh-12-KHT has been observed in human cell lines and in mouse models, indicating a defined pathway for the catabolism of 12-HHT. oup.comresearchgate.net

Data Tables

Table 1: Key Enzymes in 12-HHT Biosynthesis and Metabolism

| Enzyme | Precursor/Substrate | Product(s) | Pathway Step |

|---|---|---|---|

| Cyclooxygenase (COX-1/COX-2) | Arachidonic Acid | Prostaglandin H2 (PGH2) | Initial Synthesis |

| Thromboxane A Synthase (TXAS) | Prostaglandin H2 (PGH2) | Thromboxane A2 (TXA2), 12-HHT, Malondialdehyde (MDA) | Enzymatic Production |

| Cytochrome P450 (e.g., CYP3A4, CYP2E1, CYP1A2, CYP2S1) | Prostaglandin H2 (PGH2) | 12-HHT, Malondialdehyde (MDA) | Alternative Enzymatic Production |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 12-Hydroxy-4,8,10-heptadecatrienoic acid (12-HHT) | 12-keto-heptadecatrienoic acid (12-KHT) | Metabolism |

| Prostaglandin Reductase 1 (PTGR1) | 12-keto-heptadecatrienoic acid (12-KHT) | 10,11-dihydro-12-KHT | Further Metabolism |

Oxidation to 12-Keto-heptadecatrienoic Acid (12-KHT)

The primary metabolic fate of 12-HHT is its oxidation to the corresponding 12-keto derivative, 12-keto-5,8,10-heptadecatrienoic acid (12-KHT). wikipedia.orgnih.gov This conversion has been observed in various cells and tissues, including human erythrocytes, the human megakaryocytic cell line MEG01s, and human HL-60 promyelocytic leukemia cells. oup.comdocumentsdelivered.comnih.gov In differentiated HL-60 cells, 12-KHT is produced from arachidonic acid through a multi-enzyme process involving cyclooxygenase, thromboxane synthetase, and 15-PGDH. nih.gov The further metabolism of 12-HHT leads to 12-oxo-5Z,8E,10E-heptadecatrienoic acid (Oxo-HT). nih.gov

Table 1: Cellular Production and Metabolites of 12-HHT

| Cell/Tissue Type | Initial Substrate | Key Metabolite(s) | Reference(s) |

|---|---|---|---|

| Human Megakaryocytic Cells (MEG01s) | 12-HHT | 12-KHT, 10,11dh-12-KHT | oup.com |

| Human Erythrocytes | 12-HHT | 12-KHT | documentsdelivered.comnih.gov |

| Differentiated HL-60 Cells | Arachidonic Acid | 12-HHT, 12-KHT | nih.gov |

The oxidation of 12-HHT to 12-KHT is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). oup.comnih.gov This enzyme is a key catalyst in the degradation of prostaglandins and other eicosanoids. taylorandfrancis.comnih.gov The conversion is NAD+ dependent; studies using supernatant fractions from HL-60 cells showed that the addition of exogenous NAD+, but not NADP+, significantly increased the production of 12-KHT from 12-HHT. nih.gov Similarly, investigations with crude 15-PGDH fractions from swine kidney and human erythrocytes demonstrated that 12-HHT was extensively converted into metabolites in the presence of NAD+. documentsdelivered.comnih.gov Inhibition of 15-PGDH by the small molecule SW033291 was found to completely suppress the production of 12-KHT in MEG01s cells, leading to a significant accumulation of 12-HHT. oup.comnih.gov

Reduction to 10,11-Dihydro-12-Keto-heptadecatrienoic Acid (10,11dh-12-KHT)

Following its formation, 12-KHT can be further metabolized through reduction. oup.com In the human megakaryocytic cell line MEG01s, 12-KHT is converted to 10,11-dihydro-12-KHT (10,11dh-12-KHT). oup.com This metabolite was also detected in mouse skin wounds, and its production was significantly suppressed by the 15-PGDH inhibitor SW033291, confirming it is a downstream metabolite in the 12-HHT pathway. oup.com

The reduction of 12-KHT to 10,11dh-12-KHT is catalyzed by Prostaglandin Reductase 1 (PTGR1). oup.com PTGR1 is an NADPH-dependent oxidoreductase known for its role in the metabolic inactivation of eicosanoids like prostaglandins and leukotrienes by reducing carbon-carbon double bonds. nih.govuniprot.org PTGR1 is identified as the enzyme responsible for converting 12-KHT into 10,11dh-12-KHT, demonstrating a sequential metabolic pathway where 12-HHT is first oxidized by 15-PGDH and then reduced by PTGR1. oup.com

Table 2: Enzymatic Steps in 12-HHT Metabolism

| Step | Substrate | Enzyme | Product | Cofactor | Reference(s) |

|---|---|---|---|---|---|

| Oxidation | This compound (12-HHT) | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 12-Keto-heptadecatrienoic Acid (12-KHT) | NAD+ | oup.comnih.govnih.gov |

Isomerization and Stereochemical Rearrangements of this compound

12-HHT, specifically 12-(S)-hydroxy-(5Z, 8E, 10E)-heptadecatrienoic acid, can undergo stereochemical rearrangement under acidic conditions. wikipedia.org At a pH of approximately 1.1–1.5, 12-HHT is converted to its 5-cis isomer, 12-hydroxy-5E,8E,10E-heptadecatrienoic acid, in a process dependent on time and temperature. wikipedia.orgsigmaaldrich.com This non-enzymatic rearrangement results in a less polar substance. sigmaaldrich.com Additionally, non-enzymatic rearrangement of prostaglandin H2 can yield a mixture of 12-HHT and its 8-cis isomer, 12-(S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid. wikipedia.org

Investigation of Other Predicted Metabolites

Besides the primary pathway leading to 12-KHT and 10,11dh-12-KHT, other metabolites have been identified in specific contexts. oup.com In studies using swine kidney tissue, 12-HHT was converted not only to 12-KHT but also to 12-keto-5,8 (Z,E)-heptadecadienoic acid and 12 (RS)-hydroxy-5,8 (Z,E)-heptadecadienoic acid. documentsdelivered.comnih.gov These findings suggest that the metabolic fate of 12-HHT can vary depending on the tissue and the enzymatic machinery present. documentsdelivered.comnih.gov

Molecular and Cellular Mechanisms of Action of 12 Hydroxy 4,8,10 Heptadecatrienoic Acid

Receptor Binding and Activation Dynamics

For many years, 12-Hydroxy-4,8,10-heptadecatrienoic acid (12-HHT) was considered to be a biologically insignificant byproduct of the enzymatic conversion of prostaglandin (B15479496) H2 to thromboxane (B8750289) A2. u-tokyo.ac.jpwikipedia.orgrupress.org This perception shifted in 2008 when research revealed that 12-HHT is a potent endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2). nih.gov This discovery stemmed from an unbiased screening for BLT2-specific agonistic activity in lipid extracts from rat small intestine. u-tokyo.ac.jpoup.comnih.gov Using high-performance liquid chromatography (HPLC) and mass spectrometry, researchers identified 12-HHT as the active compound responsible for activating BLT2. u-tokyo.ac.jprupress.orgnih.gov

BLT2 was originally identified as a low-affinity receptor for leukotriene B4 (LTB4), another lipid mediator. u-tokyo.ac.jpnih.govnih.gov The finding that 12-HHT is a natural, high-affinity ligand for this receptor redefined the biological relevance of 12-HHT, establishing the 12-HHT/BLT2 signaling axis as a key pathway in various physiological processes. u-tokyo.ac.jpnih.govnih.gov Further studies confirmed that exogenously applied synthetic 12-HHT activates human and mouse BLT2, inducing intracellular signaling and cellular responses like mast cell chemotaxis, which was absent in cells from BLT2-deficient mice. u-tokyo.ac.jpnih.govsemanticscholar.org This body of evidence firmly established 12-HHT as a natural lipid agonist for the BLT2 receptor in vivo. u-tokyo.ac.jpnih.gov

Displacement analyses and functional assays have demonstrated that 12-HHT binds to the Leukotriene B4 Receptor 2 (BLT2) with a significantly higher affinity than Leukotriene B4 (LTB4), for which the receptor was originally named. u-tokyo.ac.jpoup.comnih.gov In membrane preparations of Chinese Hamster Ovary (CHO) cells engineered to express BLT2, the IC₅₀ value (the concentration of a ligand that displaces 50% of a specific radioligand) for 12-HHT was approximately 2.8 nM, whereas the IC₅₀ for LTB4 was 25 nM. semanticscholar.orgnih.gov This indicates that 12-HHT has a nearly tenfold higher affinity for BLT2 than LTB4. wikipedia.org

While BLT2 can be activated by other monohydroxy fatty acids, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), these interactions are generally of lower affinity. oup.comnih.gov The selectivity of 12-HHT is a key feature of its interaction with the BLT family of receptors. Unlike LTB4, which binds to both BLT1 and BLT2, 12-HHT is highly selective for BLT2 and does not bind to the high-affinity LTB4 receptor, BLT1. wikipedia.orgresearchgate.net This selectivity underscores the specific role of the 12-HHT/BLT2 axis in mediating biological functions distinct from those of the LTB4/BLT1 pathway. researchgate.net

Table 1: Comparative Ligand Affinity for BLT2

| Ligand | IC₅₀ (nM) | Receptor Selectivity |

|---|---|---|

| 12-HHT | 2.8 semanticscholar.orgnih.gov | BLT2 wikipedia.orgresearchgate.net |

| LTB4 | 25 semanticscholar.orgnih.gov | BLT1 and BLT2 |

| 12(S)-HETE | Micromolar concentrations nih.gov | BLT2 oup.com |

| 15(S)-HETE | Micromolar concentrations nih.gov | BLT2 oup.com |

The structural basis for the high-affinity and selective binding of 12-HHT to the BLT2 receptor has been elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking simulations. nih.govresearchgate.net These studies revealed that 12-HHT adopts a specific, non-extended conformation when it binds to the receptor's orthosteric pocket. researchgate.netresearchgate.net

Upon binding, the 12-HHT molecule becomes "double-locked" within the receptor through the formation of two critical hydrogen bonds. researchgate.netresearchgate.net The carboxyl head of the fatty acid forms a hydrogen bond with the amino acid residue Arginine 270 (R270), while the hydroxyl group at the 12th carbon position forms another hydrogen bond with Serine 174 (S174), located in an extracellular loop that acts as a lid over the binding pocket. researchgate.net

The binding pocket itself is delineated by four transmembrane helices (II, III, VI, and VII) of the receptor. researchgate.net Conformational studies comparing 12-HHT and LTB4 in their BLT2-bound states highlight key structural differences that may account for their varied binding affinities. researchgate.net Notably, 12-HHT has a shorter hydrocarbon chain, lacks a hydroxyl group at position 5, and possesses an opposite (S) chirality at carbon 12 compared to LTB4. researchgate.net These structural distinctions, particularly in the region from the chiral carbon 12 to the methyl end, likely contribute to the unique and high-affinity interaction between 12-HHT and BLT2. researchgate.net

Intracellular Signaling Cascades Activated by the 12-HHT-BLT2 Axis

The binding of 12-HHT to the Leukotriene B4 Receptor 2 (BLT2) initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor (GPCR) activation. u-tokyo.ac.jprupress.orgnih.gov BLT2 primarily couples to pertussis toxin-sensitive, inhibitory G proteins of the Gαi family. oup.comnih.gov The engagement of 12-HHT with BLT2 induces a conformational change in the receptor, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit. rupress.org This activation was confirmed using GTPγS binding assays, which directly measure G protein activation. rupress.org

Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). oup.comnih.gov In addition to coupling with Gαi, studies have shown that the 12-HHT-BLT2 axis can also activate G proteins of the Gαq family. nih.gov This dual coupling allows for a broader range of downstream signaling, including the mobilization of intracellular calcium, which is a common outcome of GPCR activation. nih.govresearchgate.net The pertussis toxin-sensitive nature of these responses confirms the crucial role of Gαi-type proteins in mediating the primary signaling output of the 12-HHT-BLT2 interaction. nih.gov

A key downstream consequence of signaling through the 12-HHT-BLT2 axis is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov Studies have demonstrated that BLT2 activation leads to the phosphorylation and activation of ERK in various cell types, including primary mouse keratinocytes. nih.gov

For instance, in the context of skin wound healing, the 12-HHT/BLT2 axis facilitates the migration of keratinocytes, a process that is dependent on ERK activation. nih.gov Furthermore, in certain colorectal cancer cell lines, stimulation of BLT2 with 12-HHT triggers the MAPK/ERK pathway, leading to the upregulation of cyclin D1 and enhanced cell proliferation. nih.gov This indicates that the 12-HHT-BLT2-ERK signaling module plays a significant role in regulating fundamental cellular processes such as migration and proliferation. nih.govnih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation and Modulation

Involvement of Protein Kinase C (PKC)

Studies have demonstrated that the cellular effects of 12-HHT can be mediated through the activation of Protein Kinase C (PKC). In human prostate cancer PC3 cells, the activation of extracellular signal-regulated kinases (ERKs) by 12-HHT was found to be dependent on PKC. nih.gov This suggests that 12-HHT initiates a signaling cascade that requires PKC activity to propagate downstream signals, ultimately leading to ERK activation. Further research in Caco-2 intestinal epithelial cells has solidified the role of a 12-HHT-BLT2-p38-PKC axis in stimulating cell growth. ub.edu The BLT2 receptor is a known receptor for 12-HHT. ub.edu

Involvement of Protein Kinase A (PKA)

The signaling network engaged by 12-HHT also involves Protein Kinase A (PKA). In the same study on PC3 cells, the activation of ERKs by 12-HHT was shown to be sensitive to PKA inhibitors, indicating a PKA-dependent mechanism. nih.gov This finding points to a broader signaling role for 12-HHT, where it can influence cyclic AMP (cAMP)-dependent pathways, as PKA is a primary effector of cAMP.

Involvement of Src Kinase and Phosphoinositide-3 Kinase (PI-3K)

The intricate signaling web of 12-HHT extends to include the non-receptor tyrosine kinase, Src, and the lipid kinase, Phosphoinositide-3 Kinase (PI-3K). Research has implicated both Src kinase and PI-3K in the 12-HHT-induced activation of ERKs in PC3 cells. nih.gov The sensitivity of this activation to inhibitors of Src and PI-3K confirms their essential roles in the signaling pathway triggered by 12-HHT. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

While some studies have shown that the p38 MAPK pathway is not responsive to 12-HHT stimulation in certain cell lines like PC3, other research highlights its importance in different cellular contexts. nih.gov In Caco-2 intestinal epithelial cells, 12-HHT has been shown to stimulate cell growth through a pathway involving its receptor BLT2 and the subsequent activation of p38 MAPK. ub.edu This indicates that the involvement of the p38 MAPK pathway in 12-HHT's mechanism of action can be cell-type specific.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of inflammatory responses, cell proliferation, and survival. nih.gov While direct modulation of the NF-κB pathway by 12-HHT is an area of ongoing investigation, the pathways that 12-HHT is known to activate, such as the PKC and PI-3K pathways, are well-established regulators of NF-κB activity. Therefore, it is plausible that 12-HHT can indirectly influence NF-κB-mediated gene expression through these interconnected signaling networks.

Myosin Light Chain Phosphorylation and Cytoskeletal Rearrangements

A significant finding is the role of 12-HHT in regulating cytoskeletal dynamics through the phosphorylation of myosin light chain (MLC). In differentiated Caco-2 cell cultures, 12-HHT was found to increase the phosphorylation of MLC. ub.edu This effect was mediated through the BLT2 receptor and involved the p38 and PKC signaling pathways. ub.edu The phosphorylation of MLC is a key event in regulating cell contraction and morphology. nih.gov Specifically, 12-HHT was shown to stimulate the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1), a critical component in the regulation of MLC phosphorylation. ub.edu This action of 12-HHT on the 12-HHT-BLT2-p38-PKC-MYPT1 axis suggests a role for this lipid mediator in processes requiring cytoskeletal rearrangements, such as cell migration and the regulation of epithelial barrier function. ub.edu

Downstream Molecular Effectors of this compound Signaling

This compound (12-HHT) is a bioactive lipid metabolite of arachidonic acid produced via the cyclooxygenase (COX) pathway. nih.govnih.gov Once considered an inactive byproduct of thromboxane A2 synthesis, it is now recognized as an important signaling molecule that functions as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. researchgate.netnih.govub.edu The activation of BLT2 by 12-HHT initiates a cascade of intracellular signaling events that influence various cellular functions, particularly in the context of inflammation and tissue repair. These downstream effects are mediated by a range of molecular effectors, including enzymes, cytokines, and second messengers.

Matrix Metalloproteinase (MMP) Production and Activity

The signaling axis of 12-HHT and its receptor BLT2 plays a significant role in tissue remodeling processes, such as wound healing, by modulating the production and activity of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases capable of degrading components of the extracellular matrix (ECM), a critical step in cell migration and tissue repair. researchgate.net

Research has demonstrated that in keratinocytes, which highly express the BLT2 receptor, stimulation by 12-HHT facilitates cell migration. researchgate.net This migratory effect is directly linked to the increased production of MMPs. researchgate.netresearchgate.net The activation of the 12-HHT/BLT2 axis triggers downstream signaling pathways that lead to the expression and secretion of these proteolytic enzymes. By degrading the ECM, MMPs clear a path for keratinocytes to move into a wound area, thereby accelerating the healing process. researchgate.net This mechanism underscores the importance of 12-HHT in coordinating cellular responses essential for tissue regeneration.

Tumor Necrosis Factor-alpha (TNF-α) Production

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a central role in inflammation. The production of TNF-α is another key downstream effect of 12-HHT signaling. Studies have shown that the stimulation of the BLT2 receptor by 12-HHT leads to the production of TNF-α. researchgate.netresearchgate.net

This effect is part of a broader inflammatory cascade initiated by 12-HHT. In the context of wound healing, the 12-HHT-induced production of TNF-α, along with other cytokines like Interleukin-1β, contributes to the stimulation of MMP expression and secretion. researchgate.net This demonstrates a coordinated signaling network where 12-HHT not only directly stimulates MMP production but also amplifies this effect through the induction of pro-inflammatory cytokines like TNF-α.

Table 1: Selected Downstream Effectors of 12-HHT/BLT2 Signaling

| Effector Molecule | Modulatory Effect of 12-HHT/BLT2 Activation | Cellular Context/Outcome | Source |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Increased production and secretion | Keratinocyte migration, wound healing | researchgate.netresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased production | Inflammation, stimulation of MMP expression | researchgate.netresearchgate.net |

Interleukin-6 (IL-6) Synthesis Modulation in Cellular Models

In contrast to its stimulating effect on TNF-α, 12-HHT has been shown to negatively regulate the synthesis of another important pro-inflammatory cytokine, Interleukin-6 (IL-6), under specific conditions. In cellular models using human keratinocytes (HaCaT cells), 12-HHT treatment significantly down-regulated the synthesis of IL-6 induced by ultraviolet B (UVB) irradiation. nih.govnih.govmerckmillipore.com This finding suggests a potent anti-inflammatory role for 12-HHT in the context of cutaneous inflammation. wikipedia.org

The mechanism underlying this inhibitory effect involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, 12-HHT up-regulates the expression of MAPK phosphatase-1 (MKP-1). nih.govnih.gov MKP-1 is a critical negative regulator of p38 MAPK. nih.gov By increasing MKP-1, 12-HHT inhibits the UVB-stimulated activation of the p38 MAPK and the downstream transcription factor, nuclear factor kappa B (NF-κB). nih.govnih.gov Since the p38 MAPK/NF-κB pathway is crucial for IL-6 gene transcription, its inhibition by the 12-HHT/MKP-1 axis leads to attenuated IL-6 production. nih.gov

Table 2: Signaling Pathway of 12-HHT-Mediated IL-6 Inhibition in UVB-Irradiated Keratinocytes

| Step | Molecule/Pathway | Action | Result | Source |

|---|---|---|---|---|

| 1 | 12-HHT | Up-regulates | MAPK Phosphatase-1 (MKP-1) expression | nih.govnih.gov |

| 2 | MKP-1 | Inhibits | p38 Mitogen-Activated Protein Kinase (MAPK) activation | nih.govnih.gov |

| 3 | Inhibition of p38 MAPK | Inhibits | Nuclear Factor kappa B (NF-κB) activation | nih.govnih.gov |

| 4 | Inhibition of NF-κB | Attenuates | Interleukin-6 (IL-6) synthesis | nih.govnih.govmerckmillipore.com |

Cyclic AMP (cAMP) Modulation by 12-KHT

12-HHT is metabolized in cells to its 12-oxo derivative, 12-oxo-5Z,8E,10E-heptadecatrienoic acid, also known as 12-keto-HHT (12-KHT), by the enzyme 15-hydroxyprostaglandin dehydrogenase. ub.edu While early research pointed to 12-KHT influencing cyclic AMP (cAMP) levels, more recent studies have directly investigated the effect of the parent compound, 12-HHT, on this critical second messenger.

The activation of the BLT2 receptor by its ligands can lead to the inhibition of cAMP production. researchgate.netnih.gov In Chinese Hamster Ovary (CHO) cells engineered to express the BLT2 receptor, stimulation with 12-HHT was shown to inhibit cAMP production that had been induced by forskolin, an activator of adenylyl cyclase. researchgate.net The BLT2 receptor couples to inhibitory G proteins (Gαi), and its activation by 12-HHT leads to the inhibition of adenylyl cyclase activity, thereby reducing the intracellular concentration of cAMP. researchgate.netwikipedia.org This modulation of cAMP levels represents another key mechanism through which 12-HHT can influence cellular physiology, as cAMP is a ubiquitous second messenger that regulates a vast array of cellular processes. nih.gov

Table 3: Mentioned Compound and Protein Names

| Name | Abbreviation/Synonym | Type |

| This compound | 12-HHT | Bioactive Lipid |

| 12-oxo-5Z,8E,10E-heptadecatrienoic acid | 12-keto-HHT, 12-KHT | Metabolite of 12-HHT |

| Arachidonic Acid | AA | Polyunsaturated Fatty Acid |

| Leukotriene B4 Receptor 2 | BLT2 | G Protein-Coupled Receptor |

| Matrix Metalloproteinase | MMP | Enzyme (Endopeptidase) |

| Tumor Necrosis Factor-alpha | TNF-α | Cytokine |

| Interleukin-1 beta | IL-1β | Cytokine |

| Interleukin-6 | IL-6 | Cytokine |

| Mitogen-Activated Protein Kinase | MAPK | Enzyme (Kinase) |

| MAPK Phosphatase-1 | MKP-1 | Enzyme (Phosphatase) |

| Nuclear Factor kappa B | NF-κB | Transcription Factor Complex |

| Cyclic Adenosine (B11128) Monophosphate | cAMP | Second Messenger |

| Leukotriene B4 | LTB4 | Bioactive Lipid |

| Thromboxane A2 | TXA2 | Bioactive Lipid |

| Cyclooxygenase | COX | Enzyme |

| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH | Enzyme |

| Forskolin | Labdane Diterpene | |

| Adenylyl Cyclase | AC | Enzyme |

| G protein inhibitory alpha subunit | Gαi | G protein subunit |

Biological Roles of 12 Hydroxy 4,8,10 Heptadecatrienoic Acid in Physiological and Pathophysiological Processes

Role in Tissue Repair and Regeneration

12-HHT has emerged as a key regulator in the complex processes of tissue repair and regeneration across different epithelial tissues. Its actions are primarily mediated through its interaction with the high-affinity G protein-coupled receptor, BLT2. nih.govarvojournals.org

Preclinical studies have demonstrated that 12-HHT plays a crucial role in promoting the healing of skin wounds. nih.govresearchgate.net This lipid molecule is found to accumulate in wound fluid, where it facilitates the restoration of the epidermal barrier. nih.gov The mechanism of action involves the stimulation of keratinocytes, the primary cells of the epidermis, through the 12-HHT/BLT2 signaling axis. nih.govnih.gov

Research using mouse models with a deficiency in the BLT2 receptor has shown impaired re-epithelialization and delayed wound closure following skin injury. nih.govresearchgate.net Furthermore, the administration of aspirin (B1665792), a nonsteroidal anti-inflammatory drug (NSAID) known to inhibit the production of 12-HHT, resulted in delayed wound healing in wild-type mice. nih.govnih.gov This delay was not observed in BLT2-deficient mice, highlighting the specific involvement of the 12-HHT/BLT2 pathway. nih.gov The pro-healing effects of this pathway are linked to the production of tumor necrosis factor α (TNF) and matrix metalloproteinases (MMPs). nih.govnih.gov

| Finding | Model System | Key Observation | Reference |

|---|---|---|---|

| 12-HHT Accumulation | Mouse wound fluid | Increased concentration of 12-HHT in a time-dependent manner after skin punching. | nih.gov |

| Effect of BLT2 Deficiency | BLT2-deficient mice | Impaired re-epithelialization and delayed wound closure. | nih.govresearchgate.net |

| Effect of Aspirin | Wild-type mice | Reduced 12-HHT production and delayed wound closure. | nih.gov |

A critical step in wound healing is re-epithelialization, the process by which keratinocytes migrate to cover the wound surface. nih.govresearchgate.netimrpress.com The 12-HHT/BLT2 axis directly promotes this process by accelerating keratinocyte migration. nih.govnih.govnih.gov In vitro studies using scratch assays with both mouse and human primary keratinocytes have confirmed that 12-HHT enhances wound closure. nih.gov

Importantly, this acceleration of keratinocyte migration occurs independently of cell proliferation. nih.gov Treatment with mitomycin C, an inhibitor of cell proliferation, did not affect the BLT2-dependent cell migration, underscoring the specific role of 12-HHT in promoting cell motility. nih.gov The stimulation of keratinocyte migration by the 12-HHT/BLT2 axis is mediated through the upregulation of TNF and matrix metalloproteinase 9 (MMP9). nih.gov

| Function | Effect of 12-HHT/BLT2 Axis | Underlying Mechanism | Reference |

|---|---|---|---|

| Migration | Accelerated | Induction of TNF and MMP9 production. | nih.govnih.gov |

| Proliferation | No direct effect | Migration is independent of cell proliferation. | nih.gov |

The beneficial effects of the 12-HHT/BLT2 axis on wound healing extend to the cornea. arvojournals.orgnih.gov The BLT2 receptor is expressed in corneal epithelial cells in both mice and humans. nih.gov Preclinical models have shown that 12-HHT is present in the murine eye and that the 12-HHT/BLT2 axis accelerates corneal epithelial cell migration and the healing of corneal wounds. arvojournals.orgnih.gov

Similar to the skin, the inhibition of 12-HHT production through the use of NSAIDs can impede corneal wound healing. arvojournals.org For instance, treatment with diclofenac (B195802) eye drops, an NSAID, was found to attenuate the production of 12-HHT in the eye and significantly delay corneal wound healing in mice. arvojournals.org Conversely, BLT2-deficient mice exhibited delayed corneal wound healing compared to their wild-type counterparts. arvojournals.org These findings suggest a conserved mechanism of action for the 12-HHT/BLT2 axis in promoting epithelial wound repair in both the skin and the cornea. nih.gov

The intestinal epithelium forms a crucial barrier that is essential for maintaining gut homeostasis. nih.govscienceopen.com The 12-HHT/BLT2 axis has been implicated in the maintenance and repair of this vital barrier. nih.govub.edu In cellular models using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the intestinal epithelial barrier, 12-HHT has been shown to play a role in both cell growth and the enhancement of barrier function. nih.govub.edu

The intestinal epithelial barrier regulates the passage of substances between the gut lumen and the bloodstream, a process largely controlled by tight junctions that seal the paracellular space between epithelial cells. nih.govmdpi.com 12-HHT has been demonstrated to improve paracellular permeability in differentiated Caco-2 cell cultures. nih.govub.edu This improvement in barrier function is achieved through the regulation of tight junction elements. nih.gov Specifically, the interaction of 12-HHT with its receptor BLT2 leads to the modulation of myosin light chain phosphorylation via a signaling cascade involving p38 and PKC. nih.gov

In addition to its effects on barrier function, 12-HHT also stimulates the growth of intestinal epithelial cells. nih.govub.edu The proliferation of these cells is a key aspect of the continuous renewal of the intestinal lining and its regeneration after injury. nih.govnih.gov Studies with Caco-2 cells have shown that 12-HHT promotes cell growth through the 12-HHT-BLT2-p38-PKC signaling axis. nih.gov This suggests that the 12-HHT/BLT2 pathway can contribute to the healing of intestinal lesions by fostering the proliferation of epithelial cells. nih.govub.edu

| Process | Effect of 12-HHT | Signaling Pathway | Reference |

|---|---|---|---|

| Cell Growth | Stimulates | 12-HHT-BLT2-p38-PKC | nih.gov |

| Paracellular Permeability | Improves (decreases) | 12-HHT-BLT2-p38-PKC-MYPT1 | nih.gov |

Modulation of Inflammatory and Immune Responses

General Regulation of Inflammation

12-Hydroxy-4,8,10-heptadecatrienoic acid (12-HHT), a lipid mediator derived from arachidonic acid through the cyclooxygenase pathway, plays a multifaceted role in the regulation of inflammation. oup.comwikipedia.org Its production can be inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs). oup.comnih.gov The biological activities of 12-HHT are often mediated through its interaction with the leukotriene B4 receptor 2 (BLT2). nih.gov

The 12-HHT/BLT2 signaling axis has been shown to exert suppressive effects on inflammation in certain contexts. For instance, it can promote the orderly death of damaged cells and inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in response to UVB radiation. wikipedia.org However, the role of 12-HHT is not exclusively anti-inflammatory. Stimulation of the BLT2 receptor can also lead to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This suggests that the influence of 12-HHT on inflammation is highly dependent on the specific cellular and tissue environment. wikipedia.orgnih.gov

Chemotactic Responses in Immune Cells (e.g., Mast Cells, Polymorphonuclear Leukocytes)

12-HHT has been identified as a chemotactic agent, meaning it can induce the directed migration of various immune cells to sites of inflammation. oup.com This activity is crucial for the initiation and propagation of an immune response.

Specifically, 12-HHT stimulates chemotactic responses in human polymorphonuclear leukocytes (PMNs), which include neutrophils and eosinophils. oup.com Studies have shown a preference for eosinophils in this chemotactic activity. oup.com At lower concentrations, 12-HHT also exhibits positive chemokinesis, enhancing the random migration of PMNs and their chemotactic response to other stimuli. oup.com Furthermore, 12-HHT has been found to stimulate chemotaxis in mouse bone marrow mast cells through the BLT2 receptor. wikipedia.org

The metabolite of 12-HHT, 12-keto-5,8,10-heptadecatrienoic acid (12-Keto-HHT or KHT), also demonstrates chemotactic properties, specifically for human polymorphonuclear leukocytes. wikipedia.orgnih.gov The movement of PMNs towards such chemical signals is a fundamental process in inflammation, and this migration can, in turn, "prime" the cells, enhancing their subsequent functional capabilities like phagocytosis and oxidative burst activity. semanticscholar.orgnih.gov

Chemotactic Effects of 12-HHT and its Metabolite

| Compound | Target Immune Cell | Observed Effect | Reference |

|---|---|---|---|

| This compound (12-HHT) | Human Polymorphonuclear Leukocytes (PMNs), especially Eosinophils | Chemotaxis and Chemokinesis | oup.com |

| This compound (12-HHT) | Mouse Bone Marrow Mast Cells | Chemotaxis | wikipedia.org |

| 12-keto-5,8,10-heptadecatrienoic acid (KHT) | Human Polymorphonuclear Leukocytes (Neutrophils) | Chemotaxis | wikipedia.orgnih.gov |

Pro-inflammatory versus Anti-inflammatory Actions and Context-Dependency

The role of 12-HHT in inflammation is complex, exhibiting both pro- and anti-inflammatory properties that are highly dependent on the biological context. wikipedia.orgnih.gov

Anti-inflammatory Actions: In certain models, the 12-HHT/BLT2 axis demonstrates clear anti-inflammatory or protective functions. For example, in a mouse model of allergen-based airway disease, this pathway appears to suppress the disease, contrasting with the pro-inflammatory effects of the leukotriene B4 (LTB4)/BLT1 axis. wikipedia.org Similarly, in models of intestinal inflammation, the 12-HHT/BLT2 pathway plays a protective role by maintaining epithelial barrier integrity. nih.gov The suppression of the pro-inflammatory cytokine IL-6 is another instance of its anti-inflammatory potential. wikipedia.org

Pro-inflammatory Actions: Conversely, 12-HHT can promote inflammation, primarily through its chemotactic effects on immune cells like mast cells and PMNs, recruiting them to inflammatory sites. wikipedia.org Furthermore, in the context of skin wound healing, BLT2 stimulation by 12-HHT leads to the expression of pro-inflammatory cytokines TNF-α and IL-1β, which in turn accelerate keratinocyte migration. nih.gov This highlights how a seemingly pro-inflammatory action can be integral to a physiological process like tissue repair.

This duality indicates that 12-HHT does not act as a simple pro- or anti-inflammatory mediator but rather as a modulator whose ultimate effect is dictated by the specific cellular milieu, the receptors involved, and the broader pathophysiological state. wikipedia.org

Contribution to Epithelial Homeostasis and Immune Surveillance

The 12-HHT/BLT2 signaling axis is a significant contributor to the maintenance of epithelial homeostasis and barrier function across various tissues. nih.gov This role is critical for immune surveillance, as intact epithelial barriers are the first line of defense against pathogens and noxious stimuli.

Research has demonstrated the importance of this pathway in the epithelial barriers of the small intestine, skin, lungs, and cornea. nih.gov In the intestine, 12-HHT has been shown to stimulate the growth of epithelial cells (Caco-2 cell line) and improve the integrity of the paracellular barrier. nih.gov This suggests a role in epithelial regeneration and repair processes. nih.gov In a skin wound healing model, the 12-HHT/BLT2 axis promotes healing by accelerating the migration of keratinocytes to close the wound. nih.gov The inhibition of 12-HHT production by NSAIDs like aspirin has been linked to delayed wound healing, underscoring the physiological importance of this pathway. nih.gov

Role in Organ-Specific Inflammatory Models (e.g., intestinal inflammation)

The protective role of 12-HHT is particularly evident in models of intestinal inflammation. In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), mice lacking the BLT2 receptor experienced significantly worse intestinal inflammation. nih.gov This enhanced inflammation was attributed to an impaired intestinal epithelial barrier function, highlighting the crucial role of the 12-HHT/BLT2 axis in maintaining gut homeostasis. nih.gov

Studies using the human intestinal epithelial cell line Caco-2 further support this role. nih.gov In this model, 12-HHT was found to stimulate epithelial cell growth and enhance paracellular barrier function by regulating tight junction elements. nih.gov These findings suggest that the 12-HHT/BLT2 axis is a key pathway in promoting the healing of intestinal lesions and restoring a compromised intestinal barrier, making it a significant factor in the pathophysiology of inflammatory bowel disease. nih.gov

Cardiovascular System Involvement

12-HHT is notably abundant in the cardiovascular system, particularly in platelets, where it is a major metabolite of arachidonic acid formed during blood clotting. wikipedia.org Its precursor, prostaglandin (B15479496) H2, is converted into both thromboxane (B8750289) A2 (a potent platelet aggregator) and 12-HHT by the enzyme thromboxane synthase. nih.gov

While initially considered an inactive byproduct, research now indicates that 12-HHT and its metabolites have distinct biological activities within the cardiovascular system. wikipedia.orgnih.gov The metabolite 12-keto-HHT (KHT) has been shown to inhibit the aggregation of human platelets in response to a wide range of agonists. nih.gov This anti-aggregatory effect is likely mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a signaling molecule that generally inhibits platelet activation. nih.gov

Furthermore, the 12-HHT/BLT2 axis has been implicated in regulating vascular endothelial cells, where it can suppress signaling through the cysteinyl leukotriene receptor 1 (CysLT1), which is involved in inflammatory and cardiovascular processes. nih.gov This suggests a potential role for 12-HHT in modulating vascular inflammation and function.

Cardiovascular Effects of 12-HHT and its Metabolite

| Compound | Target/Process | Observed Effect | Reference |

|---|---|---|---|

| This compound (12-HHT) | Platelet Activation / Blood Clotting | Abundantly produced during pro-clotting responses. | wikipedia.org |

| 12-keto-5,8,10-heptadecatrienoic acid (KHT) | Platelet Aggregation | Inhibition of aggregation in response to various agonists. | nih.gov |

| This compound (12-HHT) | Vascular Endothelial Cells | Suppresses CysLT1 signaling. | nih.gov |

Potential Roles in Regulation of Vascular Tone and Blood Pressure

The regulation of vascular tone, the degree of constriction of a blood vessel, is critical for maintaining blood pressure and controlling blood flow. 12-HHT contributes to this complex system through multiple mechanisms. Early research indicated that 12-HHT stimulates endothelial cells, such as those from fetal bovine aorta and human umbilical veins, to increase their synthesis of Prostaglandin I2 (PGI2 or prostacyclin). wikipedia.org PGI2 is a potent vasodilator, a substance that widens blood vessels, thereby promoting relaxation of the vascular smooth muscle and contributing to lower blood pressure. wikipedia.orgmdpi.com

Furthermore, the metabolic product of 12-HHT, 12-keto-4,8,10-heptadecatrienoic acid (12-KHT), also known as 12-oxo-HT, may play a role in modulating vascular responses. It has been shown to act as a partial antagonist at the thromboxane receptor. wikipedia.org By blocking the binding of the potent vasoconstrictor Thromboxane A2 (TXA2), 12-KHT can reduce vasospasm, which is the sudden constriction of blood vessels. wikipedia.org This antagonistic action on a key vasoconstrictive pathway suggests an indirect role in promoting vasodilation and regulating blood flow. This dual system, where 12-HHT promotes the production of a vasodilator (PGI2) while its metabolite antagonizes a vasoconstrictor (TXA2), highlights a sophisticated mechanism for maintaining vascular homeostasis. wikipedia.org

Influence on Prostaglandin I2 (PGI2) Synthesis and Platelet Aggregation (via 12-KHT)

12-HHT plays a significant role in the intricate balance of hemostasis, particularly through its influence on PGI2 synthesis and the subsequent effects on platelet function. As a major metabolite produced by human platelets during coagulation, 12-HHT accounts for a substantial portion of the arachidonic acid metabolites formed upon platelet stimulation. wikipedia.orgtaylorandfrancis.com

A key function of 12-HHT is its ability to stimulate endothelial cells to produce PGI2. wikipedia.org PGI2 is the most potent endogenous inhibitor of platelet aggregation known. mdpi.com By increasing PGI2 levels, 12-HHT helps to counterbalance the pro-thrombotic effects of other molecules like Thromboxane A2 (TXA2), which is produced concurrently and promotes platelet clumping. wikipedia.org

The influence extends to its metabolite, 12-KHT. Studies have reported that 12-KHT can inhibit platelet aggregation by stimulating an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a signaling molecule that broadly suppresses platelet activation. wikipedia.org Moreover, 12-KHT acts as a partial antagonist at the thromboxane receptor. This action directly interferes with the pro-aggregatory signals of TXA2. wikipedia.org Therefore, the pathway initiated by 12-HHT production serves as a built-in control mechanism to moderate thrombosis and blood clotting. wikipedia.org

| Compound | Action | Target Cell/Enzyme | Effect on Platelet Aggregation |

| 12-HHT | Stimulates PGI2 Synthesis | Endothelial Cells | Indirect Inhibition |

| 12-KHT | Raises cAMP Levels | Platelets | Direct Inhibition |

| 12-KHT | Thromboxane Receptor Antagonist | Platelets | Direct Inhibition |

Other Systemic and Organ-Specific Effects in Preclinical Models

General Involvement in Skin and Hair Development

The 12-HHT/BLT2 signaling axis is significantly involved in maintaining the integrity and repair mechanisms of the skin. nih.gov Research has demonstrated that BLT2, the receptor for 12-HHT, is highly expressed in epidermal keratinocytes. nih.govcaymanchem.com The activation of this receptor by 12-HHT accelerates keratinocyte migration, a critical process for re-epithelialization and the closure of skin wounds. caymanchem.com

In preclinical mouse models, a deficiency in the BLT2 receptor leads to impaired re-epithelialization and delayed wound closure. nih.gov Conversely, the application of a synthetic BLT2 agonist has been shown to accelerate wound healing. caymanchem.com The mechanism involves the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), which are crucial for tissue remodeling during healing. wikipedia.org

The role of 12-HHT in skin is further highlighted by the effects of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. High doses of aspirin inhibit cyclooxygenase enzymes, thereby blocking the production of 12-HHT. wikipedia.org This inhibition has been linked to delayed wound healing, an effect that is attributed to the reduction in 12-HHT levels rather than just the reduction of prostaglandins (B1171923). wikipedia.orgnih.gov Additionally, the 12-HHT/BLT2 axis is implicated in the skin's response to environmental stressors, such as mediating the orderly death of cells damaged by UVB radiation. wikipedia.org While its role in skin development and repair is well-documented, specific research detailing the involvement of 12-HHT in hair development is not prominent.

| Model | Finding | Implication |

| In Vitro (Keratinocytes) | 12-HHT stimulates cell migration via BLT2. | Accelerates wound closure. wikipedia.orgcaymanchem.com |

| In Vivo (BLT2-deficient mice) | Delayed skin wound healing. | Confirms the essential role of the 12-HHT/BLT2 axis in skin repair. nih.gov |

| In Vivo (Aspirin-treated mice) | Delayed wound healing due to reduced 12-HHT. | Highlights 12-HHT's importance in the side effects of NSAIDs on skin. wikipedia.orgnih.gov |

Effects on Lung Epithelial and Vascular Endothelial Cell Function in Animal Models

In preclinical studies, the 12-HHT/BLT2 axis has been identified as a contributor to the protection and function of lung tissues. The BLT2 receptor is expressed in key cells within the lung, including pulmonary epithelial type II cells and vascular endothelial cells. nih.gov

Animal models of acute lung injury (ALI) have provided significant insights. In mice subjected to pneumolysin-induced ALI, those deficient in the BLT2 receptor showed increased susceptibility to lung damage. nih.gov This suggests a protective role for the 12-HHT/BLT2 pathway in maintaining lung homeostasis under stress. Further investigation revealed that this protective effect may involve the suppression of cysteinyl leukotriene (CysLT) signaling in vascular endothelial cells, which can otherwise promote vascular permeability and airway resistance. nih.gov In models of allergic airway disease, BLT2-deficient mice exhibited more severe eosinophilic lung inflammation, further supporting the modulatory role of this pathway in pulmonary inflammatory responses. nih.gov The presence of high levels of 12-HHT has also been noted in the lungs of human patients with severe COVID-19, indicating its potential involvement in the complex inflammatory processes of human lung diseases. caymanchem.com

| Cell Type | Finding in Animal Models | Potential Role of 12-HHT/BLT2 Axis |

| Pulmonary Epithelial Type II Cells | BLT2 is expressed. | Maintenance of epithelial barrier and function. nih.gov |

| Vascular Endothelial Cells | BLT2-deficient mice are more susceptible to pneumolysin-induced lung injury. | Protection against lung damage; suppression of CysLT1 signaling. nih.gov |

| Immune Cells (CD4+) | BLT2-deficient mice show enhanced lung inflammation in allergic airway disease models. | Modulation of pulmonary immune responses. nih.gov |

Analytical Methodologies for the Study of 12 Hydroxy 4,8,10 Heptadecatrienoic Acid

Spectrometric Techniques for Detection and Quantification in Biological Matrices

Spectrometric methods are indispensable for the sensitive and specific measurement of 12-HHT in complex biological samples such as plasma, tissues, and cell extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of 12-HHT, particularly when coupled with negative ion chemical ionization (NICI) for enhanced sensitivity. nih.govnih.gov Due to the low volatility of 12-HHT, derivatization is a mandatory step. A common procedure involves converting 12-HHT to its pentafluorobenzyl (PFB) ester tert-butyldimethylsilyl (TBDMS) ether derivative. nih.gov This process increases the compound's volatility and improves its chromatographic properties.

For accurate quantification, stable isotope-labeled internal standards, such as deuterated or ¹⁸O₂-labeled analogues of 12-HHT, are incorporated into the sample prior to extraction and derivatization. nih.govnih.gov This stable isotope dilution method corrects for sample loss during preparation and for variations in ionization efficiency. The detection limit for 12-HHT using this approach can be in the femtomole range, allowing for the measurement of concentrations as low as 10 pg/ml in human plasma. nih.govnih.gov For samples with very low endogenous levels, a preliminary purification step using High-Performance Liquid Chromatography (HPLC) may be required before GC-MS analysis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | nih.govnih.gov |

| Derivatization | Pentafluorobenzyl (PFB) ester tert-butyldimethylsilyl (TBDMS) ether | nih.gov |

| Internal Standard | Deuterated or ¹⁸O₂-labeled 12-HHT | nih.govnih.gov |

| Detection Limit | Femtomole range (~10 pg/ml in plasma) | nih.govnih.gov |

| Pre-purification | Often required for low-concentration samples using HPLC | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for the analysis of 12-HHT and other eicosanoids due to its high sensitivity, specificity, and suitability for non-volatile compounds, eliminating the need for derivatization. springernature.comrsc.org This technique is widely used to identify and quantify 12-HHT in various biological matrices, including lipid extracts from tissues and cell culture media. nih.govresearchgate.net

In a typical LC-MS/MS workflow, 12-HHT is first separated from other sample components using reversed-phase HPLC. The compound then enters the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of 12-HHT) is selected and fragmented, and a characteristic product ion is monitored. This high degree of selectivity allows for accurate measurement even in complex biological samples. nih.gov The identity of 12-HHT in a sample is confirmed by comparing its HPLC retention time and mass fragmentation pattern with those of an authentic chemical standard. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

|---|---|---|---|

| 12-HHT | 279.2 | 167.1, 205.1 | Negative |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of 12-HHT. nih.govcore.ac.uk While techniques like GC-MS and LC-MS/MS are excellent for quantification, NMR provides unparalleled insight into the three-dimensional structure of the molecule in solution. nih.gov

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed. nih.gov Two-dimensional techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for assigning the complex proton and carbon signals and elucidating the molecule's connectivity. core.ac.uk Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can reveal the spatial proximity of different protons, which is crucial for determining the molecule's conformation. This has been applied to define the 3D structure of 12-HHT both when it is free in solution and when it is bound to its receptor, BLT2, revealing significant conformational changes upon binding.

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for isolating 12-HHT from biological or synthetic mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for both the purification and analytical assessment of 12-HHT. nih.gov As an analytical tool, reversed-phase HPLC is commonly used, where 12-HHT is separated from other lipids based on its polarity. Because 12-HHT contains a conjugated diene system, it possesses a UV chromophore, allowing for its detection and quantification using a UV spectrophotometric detector. nih.gov

Monitoring the HPLC eluent at specific wavelengths, such as 235 nm, allows for the quantification of 12-HHT and other lipoxygenase products. nih.govresearchgate.net Simultaneous monitoring at a second wavelength, like 280 nm, can also be performed to measure other related compounds in a single analysis. nih.gov In a preparative capacity, HPLC is used to purify 12-HHT from complex lipid extracts of tissues or from reaction mixtures in chemical synthesis, providing pure material for use in functional assays or as an analytical standard. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | researchgate.net |

| Detection | UV Spectrophotometry | nih.gov |

| Wavelength | 235 nm (for 12-HHT); 270 nm or 280 nm for other eicosanoids | nih.govresearchgate.net |

| Application | Quantification, purity assessment, and preparative isolation | nih.govnih.gov |

In Vitro Assay Systems for Functional Characterization

A variety of in vitro assay systems are used to characterize the biological functions of 12-HHT. These assays are crucial for understanding its role as a signaling molecule, particularly as a ligand for the leukotriene B4 receptor 2 (BLT2). nih.gov

Functional characterization often begins with receptor binding and activation assays. For example, the ability of 12-HHT to activate the G-protein coupled receptor BLT2 can be assessed in cell lines engineered to express the receptor, such as Chinese hamster ovary (CHO) cells. wikipedia.org Activation can be measured by monitoring downstream signaling events, including intracellular calcium mobilization, changes in cyclic AMP (cAMP) levels, and inositol phosphate (IP) accumulation. semanticscholar.org

Cell-based functional assays are also widely used. Chemotaxis assays, often performed using a Boyden chamber, measure the ability of 12-HHT to induce directed cell migration, a key function in inflammatory responses. wikipedia.orgsemanticscholar.org These have been used to show that 12-HHT stimulates chemotactic responses in cells that naturally express BLT2, like bone marrow-derived mast cells. wikipedia.org Furthermore, wound healing models, such as the in vitro scratch test, have demonstrated that 12-HHT can stimulate the migration of human and mouse keratinocytes. wikipedia.org The effect of 12-HHT on epithelial cell growth and barrier function has also been studied using intestinal epithelial Caco-2 cell cultures, where it was shown to stimulate cell growth and improve paracellular permeability. ub.eduresearchgate.net

Cell Culture Models

Cell culture models are indispensable tools for elucidating the specific effects of 12-Hydroxy-4,8,10-heptadecatrienoic acid (12-HHT) on various cell types, providing insights into its mechanisms of action in a controlled environment.

Keratinocytes: In vitro studies using primary human and mouse keratinocytes have been instrumental in understanding the role of 12-HHT in wound healing. Scratch assays, a common method to study cell migration, have demonstrated that 12-HHT accelerates the closure of these artificial wounds. This effect is mediated through its receptor, BLT2, and involves the production of tumor necrosis factor α (TNF-α) and matrix metalloproteinases (MMPs), which are crucial for cell migration and tissue remodeling. nih.govnih.gov The 12-HHT/BLT2 axis has been shown to enhance keratinocyte migration independently of cell proliferation. nih.gov

Mast Cells: 12-HHT has been shown to stimulate chemotactic responses in mouse bone marrow-derived mast cells. wikipedia.org This suggests a potential role for 12-HHT in modulating inflammatory and allergic responses, as mast cells are key players in these processes. The chemotactic effect is mediated through the BLT2 receptor, which is naturally expressed on these cells. wikipedia.org

Intestinal Epithelial Cells: While the direct effects of 12-HHT on intestinal epithelial cells are not as extensively studied, the expression of its receptor, BLT2, in the gut suggests a potential role in intestinal homeostasis and inflammatory conditions. Further research using intestinal epithelial cell lines could elucidate the specific functions of the 12-HHT/BLT2 axis in this context.

Prostate Cancer Cells: The role of 12-HHT and its signaling pathway in prostate cancer is an emerging area of research. Studies have suggested an association between the 12-HHT receptor, BLT2, and the progression of prostate cancer. wikipedia.org While direct studies on the effects of 12-HHT on prostate cancer cell lines are limited, the upregulation of related enzymes like 12-lipoxygenase, which produces the related compound 12(S)-HETE, has been shown to enhance the metastatic potential of human prostate cancer cells. nih.gov Further investigations using prostate cancer cell lines could clarify the specific contribution of 12-HHT to tumor progression.

Table 1: Summary of 12-HHT Effects in Different Cell Culture Models

| Cell Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Keratinocytes | Primary human and mouse keratinocytes, in vitro scratch assay | Accelerates wound closure by promoting cell migration via the BLT2 receptor, involving TNF-α and MMP production. | nih.govnih.gov |

| Mast Cells | Mouse bone marrow-derived mast cells | Stimulates chemotactic responses through the BLT2 receptor. | wikipedia.org |

| Prostate Cancer Cells | (Inferred from related studies) | The 12-HHT receptor, BLT2, is associated with cancer progression. Related lipid mediators enhance metastatic potential. | wikipedia.orgnih.gov |

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction between 12-HHT and its receptor, BLT2. These assays allow for the determination of binding affinity, specificity, and the identification of potential agonists and antagonists.

Guanosine 5'-O-(3-thio) triphosphate (GTPγS) Binding: This functional assay measures the activation of G protein-coupled receptors (GPCRs) like BLT2. creative-bioarray.com Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G proteins. creative-bioarray.com This assay can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 12-HHT and its analogs in activating the BLT2 receptor. creative-bioarray.com

Displacement Analysis: Displacement or competition binding assays are used to determine the binding affinity of an unlabeled ligand, such as 12-HHT, by measuring its ability to displace a radiolabeled ligand from the receptor. merckmillipore.com In the context of 12-HHT, a known radiolabeled ligand for BLT2 would be incubated with cell membranes expressing the receptor in the presence of varying concentrations of unlabeled 12-HHT. The concentration of 12-HHT that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) can then be used to calculate its binding affinity (Ki). This method is essential for confirming direct receptor interaction and for screening new compounds that target the BLT2 receptor. merckmillipore.com

Reporter Gene Assays for Signaling Pathway Activation

Reporter gene assays are a powerful tool to investigate the intracellular signaling pathways activated by 12-HHT upon binding to its receptor. These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element that is activated by a particular transcription factor.

Activation of the 12-HHT/BLT2 axis has been linked to the activation of the transcription factor NF-κB. nih.gov To study this, a reporter construct containing NF-κB binding sites upstream of a luciferase gene can be introduced into cells expressing BLT2. Upon stimulation with 12-HHT, the activation of the NF-κB pathway would lead to the production of luciferase, which can be quantified to measure the extent of pathway activation. Similarly, the involvement of other transcription factors, such as Activator Protein-1 (AP-1), in the signaling cascade of 12-HHT can be investigated using reporter constructs with AP-1 response elements.

In Vivo Preclinical Model Systems (non-human) for Mechanistic Studies

In vivo models are essential for understanding the physiological and pathological roles of 12-HHT in a whole-organism context.

Genetically Modified Animal Models

BLT2-deficient mice: The use of BLT2 knockout (KO) mice has been pivotal in confirming the in vivo functions of the 12-HHT/BLT2 axis. Studies have shown that BLT2-deficient mice exhibit delayed wound closure and impaired re-epithelialization after skin punching compared to their wild-type counterparts. nih.gov Furthermore, the delayed wound healing observed in wild-type mice treated with aspirin (B1665792) (which inhibits 12-HHT production) is abrogated in BLT2-deficient mice, providing strong evidence that the effects of aspirin on wound healing are, at least in part, mediated through the inhibition of the 12-HHT/BLT2 pathway. nih.gov

COX-1 deficient mice: Cyclooxygenase-1 (COX-1) is a key enzyme in the production of 12-HHT from arachidonic acid. harvard.edu While direct studies on wound healing in COX-1 deficient mice in the context of 12-HHT are not extensively detailed in the provided search results, it is known that high doses of aspirin, a potent inhibitor of COX-1, reduce 12-HHT production and delay wound healing. nih.govharvard.edu This suggests that COX-1 deficient mice would likely exhibit a similar phenotype of impaired wound healing due to the lack of 12-HHT production.

Table 3: Phenotypes of Genetically Modified Mice in Relation to 12-HHT

| Mouse Model | Key Phenotype | Implication for 12-HHT Function | Reference |

|---|---|---|---|

| BLT2-deficient mice | Delayed skin wound healing and impaired re-epithelialization. | Confirms the crucial role of the 12-HHT/BLT2 axis in the wound healing process. | nih.gov |

| COX-1 deficient mice (inferred) | Likely exhibit impaired wound healing. | Highlights the importance of COX-1 in producing the 12-HHT necessary for proper wound repair. | nih.govharvard.edu |

Topical Application and Surgical Wound Models

Mouse skin wound models: The topical application of 12-HHT or synthetic BLT2 agonists has been shown to accelerate wound closure in mouse models. nih.gov Full-thickness skin punch biopsies are a common method to create standardized wounds. The rate of re-epithelialization and wound closure is then monitored over time. These studies have demonstrated that the 12-HHT/BLT2 axis plays a critical role in promoting the migration of keratinocytes to close the wound. nih.govresearchgate.net This has been observed in both normal and diabetic mice, suggesting the therapeutic potential of targeting this pathway for intractable wounds. nih.gov

Corneal wound models: The principles of wound healing observed in the skin are also applicable to other epithelial tissues. While direct application of 12-HHT in corneal wound models is not detailed in the provided search results, the high expression of BLT2 in epidermal keratinocytes suggests that similar mechanisms may be at play in the cornea. nih.gov Further research in this area could reveal a role for 12-HHT in promoting corneal epithelial wound healing.

Inflammation Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced inflammatory colitis)

The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely used in vivo method to simulate the chronic inflammation characteristic of ulcerative colitis, a major form of inflammatory bowel disease (IBD). This model allows for the investigation of the pathological mechanisms of IBD and the evaluation of potential therapeutic agents. In the context of this compound (12-HHT), the DSS-induced colitis model has been instrumental in elucidating the role of this lipid mediator and its receptor, BLT2, in intestinal inflammation.

Research utilizing a DSS-induced inflammatory colitis model has demonstrated a protective role for the 12-HHT-BLT2 signaling axis in the gut. nih.gov In a key study, mice genetically deficient in the BLT2 receptor (BLT2-deficient mice) were subjected to DSS-induced colitis. These mice exhibited more severe intestinal inflammation compared to their wild-type counterparts, suggesting that the absence of BLT2 exacerbates the inflammatory response. This enhanced inflammation in BLT2-deficient mice was potentially linked to an impaired epithelial barrier function. nih.gov

The findings from this research highlight the anti-inflammatory or protective functions of the endogenous 12-HHT-BLT2 pathway in the context of intestinal inflammation. While 12-HHT was historically considered a mere byproduct of thromboxane (B8750289) A2 synthesis, these studies have revealed its significant biological functions as an endogenous ligand for the BLT2 receptor. nih.gov The exacerbation of colitis in BLT2-deficient mice underscores the importance of this signaling pathway in maintaining intestinal homeostasis and mitigating inflammatory damage.

The table below summarizes the key findings from the DSS-induced colitis model in relation to the 12-HHT-BLT2 axis.

| Model | Genotype | Key Findings | Implication for 12-HHT-BLT2 Axis |

| Dextran Sulfate Sodium (DSS)-induced inflammatory colitis | BLT2-deficient mice | Enhanced intestinal inflammation | The 12-HHT-BLT2 axis plays a protective role in mitigating intestinal inflammation. |

| Dextran Sulfate Sodium (DSS)-induced inflammatory colitis | BLT2-deficient mice | Possible impaired epithelial barrier function | The protective effect may be mediated through the maintenance of the intestinal epithelial barrier. |

Future Research Directions for 12 Hydroxy 4,8,10 Heptadecatrienoic Acid Research

Elucidation of Novel Biosynthetic and Metabolic Enzymes and Pathways

The primary route for 12-HHT biosynthesis involves the fragmentation of prostaglandin (B15479496) H2 (PGH2), a reaction catalyzed by thromboxane (B8750289) synthase (TXAS) that also produces thromboxane A2 (TXA2) and malondialdehyde (MDA) in roughly equimolar amounts. nih.govnih.gov However, alternative pathways exist and warrant deeper investigation.

Cytochrome P450 Enzymes: The cytochrome P450 enzyme CYP2S1 has been reported to generate 12-HHT, but its contribution to the total in vivo production of 12-HHT is not yet certain. nih.gov Future studies could clarify the specific conditions and tissues where CYP-mediated synthesis is prominent and identify other P450 enzymes that may be involved.

Non-Enzymatic Pathways: 12-HHT can also be formed non-enzymatically from the unstable PGH2, particularly in the presence of iron or hemin. wikipedia.orgnih.gov This pathway can lead to the formation of not only 12-HHT but also its 8-cis isomer. wikipedia.org Understanding the quantitative significance of this non-enzymatic route in various biological contexts is a key area for future research.